molecular formula C22H22N4O4 B1667208 Bms-378806 CAS No. 357263-13-9

Bms-378806

カタログ番号 B1667208
CAS番号: 357263-13-9
分子量: 406.4 g/mol
InChIキー: FCBQJNCAKZSIAH-NDEPHWFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-378806 is a potent HIV-1 attachment inhibitor that interferes with CD4-gp120 interactions . It selectively inhibits the binding of HIV-1 gp120 to the CD4 receptor with an EC50 of 0.85-26.5 nM in virus . It is an indole-based compound that exhibits improved antiviral potency, and pharmaceutical and pharmacokinetic activities .


Physical And Chemical Properties Analysis

BMS-378806 is a white to gray powder . It is soluble in DMSO at 2 mg/mL . Its empirical formula is C22H22N4O4 and its molecular weight is 406.43 .

科学的研究の応用

HIV-1 Attachment Inhibition

Bms-378806 is a potent inhibitor that prevents the attachment of HIV-1 to host cells. It specifically blocks the interaction between the HIV glycoprotein 120 (gp120) and the host T-cell surface glycoprotein CD4. This action is crucial as it halts the virus’s ability to infect T-cells, thereby preventing the progression of HIV infection .

Selectivity for HIV-1

This compound exhibits a high degree of selectivity for HIV-1, meaning it does not affect other viruses such as HIV-2 or Simian immunodeficiency virus (SIV). This specificity makes it a promising candidate for targeted HIV-1 therapy without cross-reactivity concerns .

Pharmacokinetic Properties

Bms-378806 has been noted for its improved pharmaceutical and pharmacokinetic activities. These properties are essential for the development of an effective drug as they influence the dosage, administration frequency, and overall patient compliance .

Resistance Profile

Research on Bms-378806 includes studies on its resistance profile against various strains of HIV-1. Understanding how different viral strains respond to this inhibitor can guide the development of more effective treatment regimens and combat drug resistance .

Biochemical Assays

In vitro biochemical assays have demonstrated that Bms-378806 does not inhibit other viral enzymes such as HIV integrase, protease, or reverse transcriptase. This indicates that its mechanism of action is highly specific to the attachment process .

Therapeutic Potential

The therapeutic potential of Bms-378806 lies in its ability to inhibit a critical step in the HIV life cycle. By preventing viral attachment, it offers a promising approach to suppress viral replication and progression to AIDS .

作用機序

Target of Action

BMS-378806, also known as BMS-806, is a potent and selective HIV-1 attachment inhibitor . Its primary target is the HIV-1 envelope glycoprotein 120 (gp120) . The gp120 protein is critical for the virus’s ability to infect host cells as it facilitates the virus’s attachment to the host T-cell surface glycoprotein CD4 .

Mode of Action

BMS-378806 works by interfering with the interaction between the HIV-1 gp120 protein and the host T-cell surface glycoprotein CD4 . It selectively inhibits the binding of HIV-1 gp120 to the CD4 receptor . This inhibition blocks the necessary conformational changes in the gp120 protein that are required for the virus to enter host cells .

Biochemical Pathways

The primary biochemical pathway affected by BMS-378806 is the HIV-1 entry pathway . By blocking the interaction between gp120 and the CD4 receptor, BMS-378806 prevents the virus from entering host cells . This disruption of the viral entry process effectively inhibits the replication of the virus .

Pharmacokinetics

BMS-378806 exhibits improved pharmaceutical and pharmacokinetic activities . It is metabolized by CYP450 1A2, 2D6, and 3A4 . This metabolism suggests that BMS-378806 is unlikely to lead to severe drug-drug interactions . .

Result of Action

The primary result of BMS-378806’s action is the inhibition of HIV-1 replication . By preventing the virus from entering host cells, BMS-378806 effectively stops the virus from replicating and spreading . This inhibition can help to control the progression of HIV-1 infection .

Action Environment

The action of BMS-378806 is influenced by the biological environment within the host organism . Factors such as the presence of other medications, the individual’s immune response, and the genetic diversity of the HIV-1 virus can all impact the efficacy and stability of BMS-378806 . .

Safety and Hazards

BMS-378806 is not flammable or combustible . In case of inhalation, it is recommended to remove to fresh air and give oxygen if breathing is difficult . If swallowed, wash out mouth with copious amounts of water .

将来の方向性

BMS-378806 is a representative of a new class of HIV inhibitors that has the potential to become a valued addition to our current armamentarium of antiretroviral drugs . It has the potential to be used in the future management of HIV infection .

Relevant Papers Several papers have been published on BMS-378806. They include studies on the quantitative determination of BMS-378806 in human plasma and urine , preclinical pharmacokinetics , and the effects of BMS-378806 on the conformation .

特性

IUPAC Name

1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGPFTLYBPQBIX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bms-378806

CAS RN

357263-13-9
Record name BMS-378806
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357263139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-378806
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMN5E6PLUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bms-378806
Reactant of Route 2
Reactant of Route 2
Bms-378806
Reactant of Route 3
Reactant of Route 3
Bms-378806
Reactant of Route 4
Reactant of Route 4
Bms-378806
Reactant of Route 5
Reactant of Route 5
Bms-378806
Reactant of Route 6
Bms-378806

Q & A

Q1: What is the mechanism of action of 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)?

A1: BMS-378806 is a small molecule HIV-1 inhibitor that acts by binding to the viral envelope glycoprotein gp120, specifically within or near the CD4 binding site. [, , , , ] This binding prevents the conformational changes in gp120 that are necessary for the virus to bind to the CD4 receptor on host cells, effectively inhibiting viral entry. [, , , ]

Q2: How does BMS-378806 impact the binding of other molecules to gp120?

A3: BMS-378806 has been shown to enhance the binding of broadly neutralizing antibodies to gp120, while decreasing the binding of poorly neutralizing antibodies. [] This suggests that BMS-378806 stabilizes a specific conformation of gp120, potentially a pre-triggered state, which is a desirable target for vaccine development. []

Q3: Can BMS-378806 inhibit CD4-independent HIV-1 infection?

A4: No, BMS-378806 specifically targets the gp120-CD4 interaction and is not effective against CD4-independent viral infection. [] This further confirms the specificity of BMS-378806 for the CD4 binding site of gp120. []

Q4: What is the molecular formula and weight of BMS-378806?

A5: The molecular formula of BMS-378806 is C23H24N4O4, and its molecular weight is 420.46 g/mol. []

Q5: Is there any spectroscopic data available for BMS-378806?

A6: Yes, high-field 1H NMR spectroscopy has been utilized to characterize the conformational flexibility of BMS-378806. [, ] Studies revealed the existence of different conformational families due to the arrangements of its planar amido functions, which was corroborated by theoretical calculations. [, ]

Q6: How do modifications to the piperazine ring of BMS-378806 affect its antiviral activity?

A7: Both the presence and the specific (R) configuration of the methyl group at the 3-position of the piperazine ring are crucial for optimal antiviral activity. [] Modifications at this position can significantly impact the compound's potency. []

Q7: Does modifying the indole or azaindole ring of BMS-378806 influence its activity?

A8: Yes, the electronegativity of the substituent at the C-4 position of the indole or azaindole ring plays a significant role in antiviral activity. [] Small, electron-donating groups, like fluorine or methoxy, enhance the activity, while electron-withdrawing groups, like nitro, diminish it. [] Bulky groups at this position hinder binding and reduce activity. []

Q8: Can the N-1 position of the indole ring in BMS-378806 be modified without affecting its activity?

A9: Modifications at the N-1 position of the indole ring typically lead to a loss of antiviral activity, suggesting this position is critical for binding. []

Q9: What is known about the absorption of BMS-378806?

A11: BMS-378806 displays species-dependent oral bioavailability. It exhibits moderate absorption in rats and monkeys (19-24%) but higher absorption in dogs (77%). [] Prolonged absorption is observed in rats and monkeys. [] The compound shows modest Caco-2 permeability, potentially limited by P-glycoprotein efflux. []

Q10: How is BMS-378806 distributed in the body?

A12: BMS-378806 has a moderate volume of distribution (0.4-0.6 L/kg) and exhibits low brain penetration in rats, possibly due to P-glycoprotein efflux. []

Q11: What are the primary routes of BMS-378806 metabolism and elimination?

A13: BMS-378806 undergoes hepatic metabolism, primarily via cytochrome P450 enzymes 1A2, 2D6, and 3A4. [] Both renal and hepatic clearance contribute to its elimination, with hepatic clearance playing a larger role. []

Q12: What is the half-life of BMS-378806 in various species?

A14: BMS-378806 exhibits a short half-life after intravenous administration (0.3-1.2 h) and a longer apparent terminal half-life after oral administration (2.1 h in rats and 6.5 h in monkeys). []

Q13: Does BMS-378806 select for resistant HIV-1 variants?

A15: Yes, resistance to BMS-378806 can emerge in vitro, although it appears to develop relatively slowly. [, ]

Q14: Where are the resistance mutations to BMS-378806 located?

A16: Resistance mutations to BMS-378806 have been mapped to the HIV-1 envelope protein, particularly in the gp120 region. [, , ] Two key substitutions, M426L and M475I, are located within or near the CD4 binding pocket of gp120. [, ]

Q15: Does pre-existing resistance to BMS-378806 vary among HIV-1 subtypes?

A17: Genotypic analysis of HIV-1 subtypes A-G suggests that the natural prevalence of mutations associated with BMS-378806 resistance is higher in non-B subtypes compared to subtype B. [] This implies that BMS-378806 might have reduced efficacy against certain non-B HIV-1 subtypes. []

Q16: How potent is BMS-378806 against different HIV-1 isolates?

A18: BMS-378806 demonstrates potent inhibitory activity against a wide range of HIV-1 laboratory and clinical isolates, including R5-tropic, X4-tropic, and dual-tropic viruses. [, ] The compound exhibits a median EC50 of 0.04 μM against a panel of B subtype isolates. []

Q17: Does BMS-378806 show activity in mucosal tissues?

A19: Research on BMS-599793 (DS003), an analog of BMS-378806, indicates promising activity in different human mucosal tissue models, including ecto-cervical, penile, and colorectal explants. [] The inhibitory effect of BMS-599793 was enhanced with longer exposure times and when combined with a fusion inhibitor. []

Q18: Are there preclinical models demonstrating the efficacy of BMS-378806 or its analogs?

A20: Studies using trans-infection models with dendritic cells and mucosal migratory cells show that BMS-599793 effectively inhibits HIV-1 transmission to CD4+ T cells. [] These findings support further exploration of BMS-599793 and similar analogs as potential pre-exposure prophylaxis candidates. []

Q19: What analytical techniques have been employed to study BMS-378806?

A19: Several analytical methods have been utilized to characterize BMS-378806 and its interactions. These include:

  • High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS): This technique has been used to quantify BMS-378806 in human plasma and urine samples for pharmacokinetic studies. []
  • Fluorescence Polarization: A high-throughput fluorescence polarization assay using a fluorescein-labeled CD4 mimic has been developed to study the binding of BMS-378806 and other ligands to the CD4 binding site of gp120. []
  • Bio-layer Interferometry: This technique has been used to investigate the binding kinetics and affinity of BMS-599793, an analog of BMS-378806, to gp120. []
  • Flow Cytometry: Flow cytometry has been employed to assess the binding of BMS-599793 to the viral envelope and to study its mechanism of action. []

Q20: Have computational methods been used to study BMS-378806?

A20: Yes, computational chemistry and modeling techniques have been employed to study various aspects of BMS-378806, including:

  • Conformational Analysis: Theoretical calculations at the B3LYP/6-31G(d) level have been performed to understand the conformational preferences of BMS-378806. [, ] These calculations revealed multiple populated conformations, consistent with the compound's flexibility observed in NMR studies. [, ]
  • Molecular Docking: Docking simulations have been utilized to predict the binding mode of BMS-378806 to the CD4 binding site on gp120. [] These studies provide insights into the potential interactions responsible for the compound's inhibitory activity. []
  • Molecular Dynamics (MD) Simulations: MD simulations have been used to explore the stability of the BMS-378806-gp120 complex and to further characterize the binding interactions. [] These simulations can provide valuable information about the dynamic behavior of the complex and potential mechanisms of inhibition. []

Q21: What are the potential applications of long-acting BMS-378806 analogs?

A23: Novel BMS-378806 analogs with extended half-lives have been developed, demonstrating the potential for long-acting HIV-1 entry inhibitors. [] These analogs could be valuable tools for:

  • Stabilizing the HIV-1 Env in a desirable conformation for vaccine development: The long-acting nature of these analogs could allow for the isolation and characterization of the state-1 conformation of Env, which is considered a key target for vaccine design. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。